1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2NO2S2/c24-16-6-10-18(11-7-16)29-20-21(30-19-12-8-17(25)9-13-19)23(28)26(22(20)27)14-15-4-2-1-3-5-15/h1-13,20-21H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAFHOTUXQPNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Since one of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biological Activity
1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of sulfur and chlorine substituents on aromatic rings, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₄Cl₂N₂O₂S₂
- Molecular Weight : Approximately 366.26 g/mol
- CAS Number : 321433-50-5
The compound's synthesis typically involves multi-step reactions, which may include nucleophilic substitution and condensation reactions. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity.
The precise mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with specific biological targets, potentially influencing pathways related to:
- Antimicrobial Activity : Initial studies indicate that pyrrolidine derivatives exhibit antibacterial and antifungal properties. The presence of the chlorophenyl groups may enhance these effects by increasing lipophilicity and facilitating membrane penetration.
- Antiglycation Activity : Similar compounds have shown promise in inhibiting advanced glycation end-products (AGEs), which are implicated in various chronic diseases. This activity is assessed through assays involving bovine serum albumin (BSA) and glucose.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study on related pyrrolidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of cell wall synthesis.
-
Antiglycation Assays :
- In vitro assays revealed that compounds similar to this compound effectively inhibited AGE formation. The IC50 values for these compounds were reported in the range of 20-50 µM, indicating moderate efficacy.
-
Cytotoxicity Assessments :
- Cytotoxicity studies conducted on various cancer cell lines suggested that the compound may induce apoptosis in a dose-dependent manner. Cell viability assays indicated that concentrations above 30 µM significantly reduced cell proliferation.
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | Antiglycation Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Moderate | Significant | 30 µM |
| Related Pyrrolidine Derivative A | High | Moderate | 25 µM |
| Related Pyrrolidine Derivative B | Low | Significant | 40 µM |
Future Directions
Ongoing research is necessary to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:
- In vivo studies to evaluate therapeutic efficacy and safety profiles.
- Structure-activity relationship (SAR) studies to optimize biological activity through chemical modifications.
- Mechanistic studies to identify specific biological targets and pathways affected by the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Crystallographic and Conformational Analysis
The compound in crystallizes in a monoclinic system (space group P12₁/n1) with distinct torsional angles (e.g., C1−N1−C5−C12 = 63.2°), influenced by nitro and chloro substituents. In contrast, the target compound’s benzyl and sulfanyl groups may induce greater steric hindrance, altering dihedral angles and crystal packing. For instance, the O3−N2−O4 plane in forms a 38.4° dihedral angle with the chlorophenyl ring, whereas sulfanyl linkages in the target compound could enforce non-planar conformations, reducing crystallinity but enhancing solubility.
Pharmacological and Functional Insights
- Receptor Interactions : The enhanced GPR119 agonism of pyrrolidine-2,5-dione over pyrrolidin-2-one () underscores the critical role of the dione moiety in hydrogen bonding. The target compound’s sulfanyl groups may similarly engage in hydrophobic interactions with receptor pockets.
- Drug Delivery: The sulfanylundecanoyl derivative () exemplifies the use of pyrrolidine-2,5-dione as a linker in polymer-drug conjugates. The target compound’s chlorophenyl groups may limit such applications due to hydrophobicity but could improve blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
